molecular formula C13H24O3 B14478458 1-Ethenoxy-6-methylheptane;prop-2-enoic acid CAS No. 66983-02-6

1-Ethenoxy-6-methylheptane;prop-2-enoic acid

Katalognummer: B14478458
CAS-Nummer: 66983-02-6
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: UINWZLARGLZXMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethenoxy-6-methylheptane;prop-2-enoic acid is a compound that combines the properties of an ether and a carboxylic acid. This unique combination allows it to participate in a variety of chemical reactions and makes it useful in multiple scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenoxy-6-methylheptane;prop-2-enoic acid typically involves the reaction of 1-Ethenoxy-6-methylheptane with prop-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the product. The process often includes steps such as distillation and purification to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethenoxy-6-methylheptane;prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol or other functional groups.

    Substitution: The ether group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-Ethenoxy-6-methylheptane;prop-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism by which 1-Ethenoxy-6-methylheptane;prop-2-enoic acid exerts its effects involves interactions with various molecular targets. The ether and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or activation in biological systems.

Vergleich Mit ähnlichen Verbindungen

    1-Ethenoxy-6-methylheptane: Shares the ether group but lacks the carboxylic acid functionality.

    Prop-2-enoic acid: Contains the carboxylic acid group but lacks the ether functionality.

Uniqueness: 1-Ethenoxy-6-methylheptane;prop-2-enoic acid is unique due to the combination of ether and carboxylic acid groups, allowing it to participate in a broader range of reactions and applications compared to its individual components.

Eigenschaften

CAS-Nummer

66983-02-6

Molekularformel

C13H24O3

Molekulargewicht

228.33 g/mol

IUPAC-Name

1-ethenoxy-6-methylheptane;prop-2-enoic acid

InChI

InChI=1S/C10H20O.C3H4O2/c1-4-11-9-7-5-6-8-10(2)3;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;2H,1H2,(H,4,5)

InChI-Schlüssel

UINWZLARGLZXMI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCCCOC=C.C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.